molecular formula C6H5NO B072084 2-Pyridinecarboxaldehyde CAS No. 1121-60-4

2-Pyridinecarboxaldehyde

Cat. No. B072084
CAS RN: 1121-60-4
M. Wt: 107.11 g/mol
InChI Key: CSDSSGBPEUDDEE-UHFFFAOYSA-N
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Patent
US07504422B2

Procedure details

The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HCl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(NCCN(C1C=C(C)C=CC=1C#N)CCNC(OC(C)(C)C)=O)=O)(C)(C)C.[ClH:31].CCOCC.[C:37]([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][N:41]=1)(=[O:39])C.[BH4-:46].[Na+:47]>CO>[N:41]1[CH:42]=[CH:43][CH:44]=[CH:45][C:40]=1[CH:37]=[O:39].[BH4-:46].[Na+:47].[ClH:31] |f:1.2,4.5,8.9|

Inputs

Step One
Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)C1=C(C=CC(=C1)C)C#N
Step Two
Name
HCl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CCOCC
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=O
Name
Type
product
Smiles
[BH4-].[Na+]
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07504422B2

Procedure details

The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HCl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(NCCN(C1C=C(C)C=CC=1C#N)CCNC(OC(C)(C)C)=O)=O)(C)(C)C.[ClH:31].CCOCC.[C:37]([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][N:41]=1)(=[O:39])C.[BH4-:46].[Na+:47]>CO>[N:41]1[CH:42]=[CH:43][CH:44]=[CH:45][C:40]=1[CH:37]=[O:39].[BH4-:46].[Na+:47].[ClH:31] |f:1.2,4.5,8.9|

Inputs

Step One
Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)C1=C(C=CC(=C1)C)C#N
Step Two
Name
HCl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CCOCC
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=O
Name
Type
product
Smiles
[BH4-].[Na+]
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.